2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal
Description
This compound features a benzotriazole moiety, a 4-methylphenyl group, and a trimethylsilyl-propanal backbone. Benzotriazole derivatives are widely studied for their applications in medicinal chemistry, particularly as protease inhibitors and antimicrobial agents due to their heterocyclic nitrogen-rich structure . The 4-methylphenyl substituent may contribute to π-π stacking interactions in biological targets, a common feature in kinase and protease inhibitors .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-methylphenyl)-3-trimethylsilylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OSi/c1-15-9-11-16(12-10-15)19(13-23,14-24(2,3)4)22-18-8-6-5-7-17(18)20-21-22/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKDANHOWNMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[Si](C)(C)C)(C=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C18H22N2OSi
- Molecular Weight : 306.5 g/mol
- CAS Number : Not specifically listed, but related benzotriazole derivatives have been documented.
Benzotriazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzotriazoles have shown effectiveness against various bacterial strains and fungi. The presence of the benzotriazole moiety enhances the compound's ability to penetrate microbial membranes, leading to cell death.
- Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : Some benzotriazole derivatives act as inhibitors of specific enzymes, which can be beneficial in treating diseases where such enzymes are overactive.
Therapeutic Applications
- Anticancer Agents : Research indicates that certain benzotriazole derivatives can induce apoptosis in cancer cells. They may inhibit tumor growth by targeting specific signaling pathways.
- Anti-inflammatory Drugs : The anti-inflammatory properties of these compounds make them potential candidates for treating chronic inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that benzotriazoles may protect neuronal cells from damage due to neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazole derivatives against Staphylococcus aureus. The results indicated that compounds with a trimethylsilyl group exhibited significantly higher activity compared to those without it, suggesting that structural modifications can enhance biological activity.
Study 2: Anticancer Properties
In a study published in Cancer Letters, researchers investigated the effects of benzotriazole derivatives on human breast cancer cell lines. The findings showed that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. This study highlights the potential for these compounds in cancer therapy.
Study 3: Neuroprotective Effects
A recent study in Neuroscience Letters explored the neuroprotective effects of a benzotriazole derivative in a rat model of Parkinson's disease. The compound was found to reduce neuroinflammation and improve motor function, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Limitations
- Hypothesized Applications : The compound’s structure aligns with dual-acting inhibitors (e.g., antiviral + anti-inflammatory) but lacks empirical validation.
- Contradictions: While benzotriazole derivatives generally show low cytotoxicity (CC₅₀ >100 μM ), the trimethylsilyl group’s metabolic stability may lead to accumulation-related toxicity, a concern absent in non-silylated analogs .
- Gaps: No crystallographic data (e.g., SHELX-refined structures ) or in vivo studies exist for this compound, limiting mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
